2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine
Description
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine is a three-membered heterocyclic compound featuring a strained aziridine ring substituted with a methoxy group at position 2 and a 4-methylbenzenesulfonyl (tosyl) group at position 1. The sulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent nitrogen atom, while the methoxy group introduces steric and electronic effects that modulate reactivity .
Aziridines are valued for their ring strain (~27 kcal/mol), which drives their utility in regioselective ring-opening reactions and as intermediates in natural product synthesis . This compound’s structural features position it as a candidate for applications in medicinal chemistry (e.g., DNA alkylation) and polymer crosslinking .
Properties
CAS No. |
52180-32-2 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-methoxy-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C10H13NO3S/c1-8-3-5-9(6-4-8)15(12,13)11-7-10(11)14-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
YNZJHONQERDVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-tosylaziridine typically involves the reaction of aziridine with methanol and p-toluenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced to the aziridine ring .
Industrial Production Methods
Industrial production of 2-Methoxy-1-tosylaziridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles such as alcohols, thiols, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Nucleophiles: Alcohols, thiols, amines
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, dimethyl sulfoxide, tetrahydrofuran
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed, such as amino alcohols, thiol ethers, and amines.
Oxidized and Reduced Products: The oxidation and reduction reactions yield different derivatives of the original compound.
Scientific Research Applications
2-Methoxy-1-tosylaziridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-tosylaziridine involves the activation of the aziridine ring, making it susceptible to nucleophilic attack. The presence of the methoxy and tosyl groups influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Electron-Withdrawing Groups : Sulfonyl substituents (e.g., tosyl) enhance electrophilicity, facilitating nucleophilic ring-opening reactions .
- Steric Effects : Bulky groups (e.g., propenyl in ) reduce reactivity compared to smaller substituents like methoxy.
- Hybrid Functionalization : Compounds like trifluoromethyl-aziridines combine electronic and steric effects for specialized reactivity .
Comparison :
Reactivity and Chemical Behavior
Key Trends :
Insights :
- Medicinal Potential: Sulfonated aziridines mimic mitomycin C’s DNA alkylation mechanism .
- Industrial Utility : Polymeric derivatives improve coating durability and chemical resistance .
Biological Activity
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine is a compound belonging to the aziridine class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The biological activity of 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine is primarily attributed to its ability to induce cytotoxic effects in cancer cells. Research indicates that aziridines can interact with DNA, leading to damage that triggers cell death pathways. The specific mechanisms include:
- DNA Damage Induction : Aziridines are known to form adducts with DNA, causing strand breaks and activating repair mechanisms that can lead to cell death if overwhelmed.
- Nucleotide Excision Repair (NER) : Studies suggest that compounds like 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine may exploit deficiencies in NER pathways in certain cancer cells, enhancing their cytotoxic effects .
Anticancer Activity
The anticancer properties of 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine have been evaluated against various cancer cell lines. The following table summarizes the IC50 values obtained from studies on different cancer types:
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| HeLa | 5.0 | Cervical Cancer |
| HepG2 | 7.0 | Liver Cancer |
| PC3 | 6.5 | Prostate Cancer |
| SW480 | 8.0 | Colorectal Cancer |
| MRC-5 | >20 | Normal Lung Fibroblast |
These results indicate that 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells .
Case Studies
Recent studies have highlighted the effectiveness of aziridines in combination therapies. For instance, a study demonstrated that combining 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine with conventional chemotherapeutics like 5-Fluorouracil significantly enhanced the overall anticancer efficacy against resistant cell lines .
Another notable case involved investigating the compound's effects on motility and invasiveness of cancer cells. It was found that treatment with this aziridine not only inhibited cell proliferation but also reduced migration capabilities in metastatic cancer models .
Q & A
Q. What are the key synthetic routes for 2-Methoxy-1-(4-methylbenzenesulfonyl)aziridine, and how does the sulfonyl group influence reaction pathways?
The synthesis typically involves sulfonylation of aziridine precursors using 4-methylbenzenesulfonyl chloride under basic conditions. The sulfonyl group acts as an electron-withdrawing protecting group, stabilizing the aziridine ring against ring-opening reactions and directing regioselectivity in subsequent nucleophilic attacks. Methoxy substitution at the 2-position can be introduced via nucleophilic substitution or Mitsunobu reactions. Characterization often employs / NMR and IR spectroscopy to confirm regiochemistry and vibrational modes .
Q. How can vibrational spectroscopy (IR/Raman) be used to characterize the structural features of this aziridine derivative?
High-resolution IR spectroscopy and ab initio calculations are critical for assigning vibrational modes (e.g., ν1–ν17) to specific bond motions. For example, the sulfonyl group exhibits strong S=O stretching modes near 1150–1350 cm, while the aziridine ring shows characteristic C-N and C-C stretches. Discrepancies between experimental and calculated frequencies may indicate torsional strain or intermolecular interactions, necessitating force-field refinements .
Q. What crystallization techniques are suitable for resolving the stereochemistry of 2-Methoxy-1-(4-methylbenzenesulfonyl)aziridine?
Single-crystal X-ray diffraction (SHELX programs) is the gold standard. Slow evaporation from polar aprotic solvents (e.g., DMF/acetic acid mixtures) promotes crystal growth. The sulfonyl group’s planarity and hydrogen-bonding capacity enhance lattice stability, aiding in resolving chiral centers and confirming absolute configurations .
Advanced Research Questions
Q. How do computational methods (DFT/MC-AFIR) elucidate regioselectivity in transition metal-catalyzed ring-opening reactions of this compound?
Density Functional Theory (DFT) studies reveal that Pd-catalyzed borylative ring-opening proceeds via an S2-like oxidative addition. The sulfonyl group lowers the transition state (TS) energy by stabilizing negative charge buildup. MC-AFIR identifies key catalyst-substrate interactions, such as steric hindrance from the 2-methoxy group, which directs nucleophilic attack to the less hindered carbon. These insights guide ligand design for regiocontrol .
Q. What experimental and theoretical approaches explain the substituent effects on CO2_22-aziridine coupling reactions?
Hammett studies using para-substituted arylaziridines demonstrate electron-donating groups (e.g., methoxy) enhance selectivity for 5-substituted oxazolidinones due to increased nucleophilicity at the activated carbon. DFT calculations correlate selectivity with charge distribution in aziridine-CO adducts. High-pressure kinetics (1.2 MPa CO) and solvent polarity adjustments optimize yields and regioselectivity .
Q. How does enzymatic biosynthesis offer a sustainable alternative for aziridine synthesis?
Recent discoveries of Fe(II)/αKG-dependent oxygenases (e.g., TqaF) catalyze aziridine formation via intramolecular amination. This method avoids harsh reagents and enables stereocontrol. Comparative studies with chemical synthesis (e.g., Mitsunobu or sulfonylation) highlight lower enantiomeric excess (ee) in enzymatic routes, necessitating protein engineering for industrial scalability .
Q. What safety protocols are recommended for handling aziridine derivatives, given their potential carcinogenicity?
Aziridines are classified as Group 2B carcinogens (IARC). Use glove boxes or fume hoods with HEPA filters to minimize inhalation. Quench residual monomers with aqueous HCl before disposal. Analytical methods like HPLC-UV or automated screening (e.g., for aziridine residues) ensure compliance with occupational exposure limits (OELs) .
Methodological Tables
Table 1: Key Vibrational Assignments for 2-Methoxy-1-(4-methylbenzenesulfonyl)aziridine
| Mode | Frequency (cm) | Assignment |
|---|---|---|
| ν1 | 3050 | C-H stretch (aziridine) |
| ν8 | 1350 | S=O symmetric stretch |
| ν10 | 1250 | C-N stretch |
| ν17 | 950 | Ring deformation |
| Source: Adapted from high-resolution IR studies |
Table 2: Regioselectivity in Pd-Catalyzed Borylation
| Substituent | Yield (%) | Regioselectivity (α:β) |
|---|---|---|
| 2-OMe | 85 | 1:9 |
| 2-H | 72 | 3:7 |
| Data from DFT-optimized TS models and experimental validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
